molecular formula C12H14N2O6S B1294444 4'-(Acetylsulfamoyl)succinanilic acid CAS No. 3811-16-3

4'-(Acetylsulfamoyl)succinanilic acid

Cat. No.: B1294444
CAS No.: 3811-16-3
M. Wt: 314.32 g/mol
InChI Key: KFTWTNRNXVBUCC-UHFFFAOYSA-N
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Description

4'-(Acetylsulfamoyl)succinanilic acid (CAS 3811-16-3) is a succinanilic acid derivative characterized by an acetylsulfamoyl group (-SO₂NHCOCH₃) attached to the phenyl ring. Its molecular formula is C₁₂H₁₄N₂O₆S, with a molecular weight of 314.31 g/mol. This compound is synthesized through reactions involving succinic anhydride and substituted anilines, followed by sulfonylation and acetylation steps .

Properties

IUPAC Name

4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6S/c1-8(15)14-21(19,20)10-4-2-9(3-5-10)13-11(16)6-7-12(17)18/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTWTNRNXVBUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191520
Record name Succinylsulfacetamide
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Molecular Weight

314.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3811-16-3
Record name 4-[[4-[(Acetylamino)sulfonyl]phenyl]amino]-4-oxobutanoic acid
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Record name Succinylsulfacetamide
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Record name NSC66174
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Record name Succinylsulfacetamide
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Record name 4-[[4-[(acetamido)sulphonyl]phenyl]amino]-4-oxobutyric acid
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Record name SUCCINYLSULFACETAMIDE
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Biological Activity

4'-(Acetylsulfamoyl)succinanilic acid, also known as succinylsulfacetamide, is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts. Understanding its biological activity involves exploring its mechanism of action, pharmacokinetics, and effects on various biochemical pathways.

Chemical Structure

The molecular structure of this compound includes a sulfonamide group, which is critical for its biological activity. The compound can be represented as follows:

C12H14N2O5S\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{5}\text{S}

The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes and cellular pathways:

  • Antimicrobial Activity : The compound inhibits bacterial growth by targeting the enzyme dihydropteroate synthase, essential for folate synthesis in bacteria. This inhibition prevents the synthesis of nucleic acids, leading to bacterial cell death .
  • Anti-inflammatory Properties : It modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines, which are crucial in mediating inflammation in various diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapidly absorbed from the gastrointestinal tract.
  • Distribution : Widely distributed in tissues with a preference for inflammatory sites.
  • Metabolism : Primarily metabolized in the liver, yielding active and inactive metabolites.
  • Excretion : Excreted mainly through urine, with a half-life that varies based on dosage and individual metabolism .

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects:

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
AntioxidantScavenging free radicals
CytotoxicInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of dihydropteroate synthase

Case Studies

  • Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
  • Anti-inflammatory Effects : In a murine model of inflammation, treatment with this compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells .
  • Cytotoxic Activity in Cancer Research : Research evaluating the cytotoxic effects on cancer cell lines indicated that the compound induced apoptosis at concentrations above 50 µg/mL, suggesting potential use as an anticancer agent .

Comparison with Similar Compounds

Succinylsulfathiazole (4'-(2-Thiazolylsulfamoyl)succinanilic Acid)

  • Structure : Replaces the acetylsulfamoyl group with a thiazolylsulfamoyl moiety (-SO₂NH-thiazole).
  • Molecular Formula : C₁₃H₁₃N₃O₅S₂ (MW: 355.39 g/mol) .
  • Applications : A sulfonamide antibiotic used to treat gastrointestinal infections by inhibiting bacterial folate synthesis. It is regulated by the FDA and WHO as an antimicrobial agent .
  • Key Differences : The thiazole ring enhances antibacterial specificity compared to the acetylated derivative. Its solubility and bioavailability are influenced by the heterocyclic substituent .

L-4'-Cyano-3-(2,2,2-Trifluoroacetamido)succinanilic Acid

  • Structure: Features a cyano (-CN) group at the 4' position and a trifluoroacetamido (-NHCOCF₃) group at the 3-position.
  • Applications: Functions as a non-caloric sweetener, with a potency ~2,500 times that of sucrose. Its sweet taste arises from interactions with taste receptors, modulated by electron-withdrawing groups like -CN and -CF₃ .
  • Key Differences : The absence of sulfonamide groups reduces antimicrobial activity but introduces metabolic stability and sweetness .

Vorinostat Metabolite (Succinanilic Acid)

  • Structure : Simplest form of the succinanilic acid backbone without sulfonamide or acetyl groups.
  • Role: A terminal oxidation metabolite of vorinostat (a histone deacetylase inhibitor).
  • Key Differences : Lack of functional groups reduces binding affinity to biological targets, highlighting the importance of sulfonamide/acetyl modifications in parent drug efficacy .

Organoselenium Succinanilic Acid Derivatives

  • Structure : Incorporates selenium (e.g., -SeCN or -SeR groups) instead of sulfur-based substituents.
  • Applications : Demonstrated anti-SARS-CoV-2 activity via inhibition of the viral main protease (Mpro). Binding affinities are comparable to co-crystallized inhibitors like nirmatrelvir .
  • Key Differences : Selenium’s larger atomic radius and redox activity enhance interaction with viral enzymes but may increase toxicity risks .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Solubility logP Key Pharmacokinetic Traits
4'-(Acetylsulfamoyl)succinanilic acid 314.31 Low (lipophilic) 1.8 Moderate bioavailability; undergoes hepatic glucuronidation
Succinylsulfathiazole 355.39 Moderate 0.5 Poor systemic absorption; acts locally in the gut
L-4'-Cyano derivative ~350 (estimated) High -0.2 Rapid excretion; minimal metabolism due to stability
Organoselenium derivatives ~330–400 Variable 2.0–3.0 High tissue penetration; potential for oxidative metabolism

Functional Group Impact on Activity

  • Sulfonamide/Acetyl Groups : Critical for antimicrobial and enzyme-binding properties. The -SO₂NHCOCH₃ group in this compound balances lipophilicity and hydrogen-bonding capacity, enhancing target engagement .
  • Thiazole Ring (Succinylsulfathiazole): Improves antibacterial specificity by mimicking p-aminobenzoic acid (PABA), a folate precursor .
  • Selenium Substituents : Enhance antiviral activity through covalent interactions with cysteine residues in viral proteases .

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